Ethyl 5-amino-1-(pyrimidin-4-yl)-1h-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-pyrimidin-4-ylpyrazole-4-carboxylate is a chemical compound with the CAS Number: 105877-70-1 . It has a molecular weight of 233.23 . This compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of compounds similar to Ethyl 5-amino-1-pyrimidin-4-ylpyrazole-4-carboxylate has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of Ethyl 5-amino-1-pyrimidin-4-ylpyrazole-4-carboxylate can be represented by the Inchi Code: 1S/C10H11N5O2/c1-2-17-10(16)7-5-14-15(9(7)11)8-3-4-12-6-13-8/h3-6H,2,11H2,1H3 . The molecular structure was characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving Ethyl 5-amino-1-pyrimidin-4-ylpyrazole-4-carboxylate or similar compounds have been studied . For example, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .Physical and Chemical Properties Analysis
Ethyl 5-amino-1-pyrimidin-4-ylpyrazole-4-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 233.23 .Scientific Research Applications
Anti-tubercular Evaluation and Molecular Docking Studies
Ethyl 1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives have been synthesized and evaluated for their anti-tubercular activity. These compounds demonstrated potent activity against Mycobacterium tuberculosis, with one compound showing significant potency based on docking scores and minimal inhibitory concentration (MIC) values. The study emphasizes the utility of these compounds in anti-tubercular drug development, supported by in silico and in vitro studies for identifying active agents against tuberculosis (Vavaiya et al., 2022).
Molecular Structure Investigations
Research on the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate and its derivatives highlights the importance of intramolecular and intermolecular hydrogen bonding. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds in further scientific and pharmaceutical research (Wu et al., 2005).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have shown promising results as potential antimicrobial and anticancer agents. These compounds were evaluated for their in vitro activities, showcasing higher anticancer activity than the reference drug doxorubicin for certain compounds, and demonstrating good to excellent antimicrobial activity, marking their significance in medical chemistry and drug design (Hafez et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2 . This inhibition could potentially disrupt the cell cycle, leading to the death of rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The inhibition of cdk2 by similar compounds can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7, hct-116, and hepg-2 . These compounds have also been found to induce apoptosis within HCT cells .
Safety and Hazards
The safety information for Ethyl 5-amino-1-pyrimidin-4-ylpyrazole-4-carboxylate indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The future directions for research on Ethyl 5-amino-1-pyrimidin-4-ylpyrazole-4-carboxylate and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . The potential development of these compounds as neuroprotective and anti-neuroinflammatory agents is a promising area of research .
Properties
IUPAC Name |
ethyl 5-amino-1-pyrimidin-4-ylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-2-17-10(16)7-5-14-15(9(7)11)8-3-4-12-6-13-8/h3-6H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFQWBXQVVHKPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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